Bioresmethrin

Catalog No.
S521289
CAS No.
28434-01-7
M.F
C22H26O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bioresmethrin

CAS Number

28434-01-7

Product Name

Bioresmethrin

IUPAC Name

cis-(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1

InChI Key

VEMKTZHHVJILDY-UXHICEINSA-N

SMILES

Array

solubility

Solubility in water: none

Synonyms

bioresmethrin, bioresmethrin, 14C-labeled, (1R-trans)-isomer, bioresmethrin, trans-(+-)-isomer, bioresmethrin, trans-(-)-isomer, trans-resmethrin

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

The exact mass of the compound Bioresmethrin is 338.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of resmethrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Bioresmethrin is a first-generation, Type I synthetic pyrethroid and the purified (1R, trans)-stereoisomer of resmethrin. In industrial and public health procurement, it is primarily valued for its extraordinary mammalian safety profile combined with high insecticidal lethality. Unlike second-generation pyrethroids designed for agricultural persistence, bioresmethrin is intentionally photolabile, ensuring rapid environmental degradation without leaving persistent residues. This specific degradation profile, alongside its lack of an alpha-cyano group, makes it a critical active ingredient and formulation component for sensitive indoor environments, post-harvest grain protection, and public health space sprays where both operator safety and zero long-term residue are strict regulatory requirements [1].

Generic substitution with racemic resmethrin or second-generation pyrethroids fundamentally alters the safety and residue profile of the final formulation. Racemic resmethrin contains the (1R, cis)-isomer (cismethrin), which is significantly more toxic to mammals, thereby eroding the safety margin required for indoor or food-contact applications[1]. Conversely, substituting bioresmethrin with later-generation, photostable pyrethroids like permethrin or deltamethrin introduces persistent environmental residues that violate zero-residue tolerances in food storage and greenhouse environments [2]. Furthermore, utilizing natural pyrethrins as a non-persistent alternative yields inferior lethality and requires higher active ingredient loading, making the purified (1R, trans)-isomer of bioresmethrin a highly effective procurement choice for high-efficacy, low-residue applications [1].

Stereoisomer-Driven Mammalian Safety Margin

Bioresmethrin's identity as the pure (1R, trans)-isomer provides a massive reduction in mammalian toxicity compared to its racemic counterpart and cis-isomers. Quantitative toxicological assessments demonstrate that bioresmethrin possesses an acute oral LD50 in rats of >7070 mg/kg. In stark contrast, the racemic mixture (resmethrin) exhibits an oral LD50 of ~2000 mg/kg, and the isolated (1R, cis)-isomer (cismethrin) is highly toxic with an LD50 of 152-160 mg/kg [1]. By procuring the purified trans-isomer, formulators eliminate the toxic burden of the cis-isomer, achieving an unparalleled safety margin for mammalian exposure.

Evidence DimensionAcute oral toxicity (LD50 in rats)
Target Compound Data>7070 mg/kg (Bioresmethrin, 1R, trans-isomer)
Comparator Or Baseline~2000 mg/kg (Racemic resmethrin) and 152-160 mg/kg (Cismethrin, 1R, cis-isomer)
Quantified Difference>3.5-fold increase in safety margin over the racemate, and >44-fold safer than the cis-isomer.
ConditionsAcute oral administration in rat/mouse models.

Justifies the higher procurement cost of the stereopure compound to meet strict safety regulations for indoor, public health, and food-handling applications.

Intentional Photolability for Zero-Residue Applications

A primary procurement driver for bioresmethrin is its rapid environmental degradation, which prevents the accumulation of toxic residues. In comparative model ecosystem studies, bioresmethrin exhibited a highly transient half-life of 1.2 to 4.6 days under aerobic conditions, driven by rapid photodecomposition and oxidation of the furan ring [1]. In contrast, second-generation Type I and Type II pyrethroids like permethrin and cypermethrin are specifically engineered for photostability, leaving active residues on surfaces and in soils for weeks to months [1]. This rapid degradation ensures that bioresmethrin-treated food storage areas or greenhouses can be safely re-entered and utilized without violating maximum residue limits (MRLs).

Evidence DimensionEnvironmental half-life and photolability
Target Compound Data1.2 - 4.6 days half-life in aerobic model ecosystems
Comparator Or BaselinePhotostable pyrethroids (e.g., cypermethrin, permethrin) which persist for weeks/months
Quantified DifferenceOrders of magnitude faster degradation, ensuring negligible long-term residue.
ConditionsAerobic model ecosystem, 15-19°C, pH 7.7, exposure to natural light.

Dictates material selection for post-harvest, greenhouse, and indoor applications where persistent chemical residues are legally or operationally unacceptable.

Formulation Efficiency via Synergistic Amplification

Bioresmethrin demonstrates exceptional compatibility with metabolic synergists, allowing for significant reductions in active ingredient loading. When formulated with piperonyl butoxide (PBO)—an inhibitor of insect microsomal P450 enzymes—bioresmethrin's insecticidal lethality against stored-product pests is amplified by a factor of 4- to 9-fold[1]. This synergistic response is markedly superior to the minimal lethality increase observed when PBO is added to natural pyrethrins. Consequently, formulators can achieve high-kill efficacy at extremely low concentrations, optimizing the cost-efficiency of the final commercial product.

Evidence DimensionSynergistic lethality amplification factor
Target Compound Data4- to 9-fold increase in lethality with Piperonyl Butoxide (PBO)
Comparator Or BaselineNatural pyrethrins (minimal lethality increase with PBO)
Quantified DifferenceSubstantially higher synergistic amplification, allowing lower API loading.
ConditionsCo-formulation with PBO against stored product insect pests.

Enables manufacturers to reduce the volume of active ingredient required per dose, lowering production costs while maintaining high efficacy.

Ultra-Low Volume (ULV) Space Sprays for Public Health

Because of its >7070 mg/kg mammalian LD50 and rapid photolability, bioresmethrin is a highly suitable active ingredient for ULV space sprays targeting adult mosquitoes and flies in densely populated urban areas. It provides rapid knockdown and kill without leaving persistent toxic residues on public surfaces or in local water bodies [1].

Post-Harvest Grain and Food Storage Protection

Bioresmethrin's 4- to 9-fold synergistic amplification with PBO allows for highly effective control of stored-product pests (e.g., Rhyzopertha dominica) at very low application rates. Its rapid degradation profile ensures that treated grains meet strict maximum residue limits (MRLs) prior to milling and processing [2].

Greenhouse and Indoor Agricultural Disinsection

For controlled agricultural environments, substituting photostable permethrin with bioresmethrin prevents the long-term buildup of active residues on greenhouse surfaces and non-target plants. The compound provides immediate lethality against whiteflies and then rapidly degrades, allowing for safe worker reentry and zero-residue harvesting [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE.

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

338.18819469 Da

Monoisotopic Mass

338.18819469 Da

Heavy Atom Count

25

Density

Relative density (water = 1): 1.05

LogP

4.79

Appearance

Solid powder

Melting Point

30-35Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8535H601Y7
YPP8YQZ13B

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

Vapor pressure, Pa at 25Â °C:

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

28434-01-7

Metabolism Metabolites

Bioresmethrin has known human metabolites that include BFA.
Following ingestion, pyrethriods are hydrolysed by various digestive enzymes in the gastro-intestinal tract. However, a small portion of the insecticidally active compounds or its derivatives are absorbed, as shown by their toxicity and their effect on the liver. Pyrethriods may also be absorbed following inhalation or dermal contact. They are rapidly distributed to most tissues, particularly to those with a high lipid content, and are concentrated in central and peripheral nervous tissues. Pyrethriods or their metabolites are not known to be stored in the body or to be excreted in the milk, but no study of the matter has employed modern methods. The major metabolic pathways for pyrethriods are hydrolysis of the central ester bond, oxidative attacks at several sites, and conjugation reactions, to produce a complex array of primary and secondary water-soluble metabolites that undergo urinary excretion. Metabolism is believed to involve nonspecific microsomal carboxyesterases and microsomal mixed function oxidases, which are located in nearly all tissue types, with particularly high activities in the liver. Metabolites are excreted in the urine and faeces. (L857, L889)
The biodegradation of bioresmethrin is a complex phenomenon with several reactions occurring simultaneously and taking place at various positions in the molecule. The initial step in the metabolism is cleavage at the ester linkage, a reaction found to be catalyzed by esterases localized in the liver microsome. Transisomerization was reported with bioresmethrin but was apparently limited to isomerization of degradation products, not observed with the parent molecule and seen only when bioresmethrin was administered at low levels. Bioresmethrin is degraded by ester cleavage and the alcohol moiety is oxidized to 5-benzyl-3-furylmethanol (BFA), 5-benzyl-3-furoic acid (BFCA), 4'-hydroxy BFCA and alpha-hydroxy BFCA (alpha-OH-BFCA). The chrysanthemate (acid) moiety undergoes oxidation from trans-chrysanthemic acid (tE-CHA) to 2,2-dimethyl3-(2'hydroxymethyl-1'-propenyl)cyclopropanecarboxylic acid (tE-CHA) (oxidative metabolism at the methyl group of the isobutenyl side chain trans (E) to the cyclopropane). This is further oxidized through the formyl derivative (CAA) to the dicarboxylic acid isomers (tE-CDA and cE-CDA). It is at the CAA oxidation stage where isomerization may occur through the proposed aldehyde (cE-CAA) intermediate to (cE-CDA) the cis-dicarboxylic acid (Ueda et al., 1975b). This metabolic sequence may also account for the consideration of Verschoyle and Barnes (1972) that as a delay in signs of poisoning was evident following iv administration, bioresmethrin may be converted in vivo to a toxic metabolite. The presence of (+)-trans-CA,-BFA and BFCA as metabolites, which are more toxic than bioresmethrin, may account for their observation and conclusions. The metabolic sequence is very similar qualitatively to that observed with resmethrin although much less complicated because of the lack of isomeric products and because of the specificity of certain isomers to enzymatic degradation by selected routes as mentioned above. (L877)

Wikipedia

Bioresmethrin

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023
1: Zhang H, Dorr GJ, Hewitt AJ. Retention and efficacy of ultra-low volume pesticide applications on Culex quinquefasciatus (Diptera: Culicidae). Environ Sci Pollut Res Int. 2015 Nov;22(21):16492-501. doi: 10.1007/s11356-015-5480-9. Epub 2015 Oct 1. PubMed PMID: 26423287.
2: Fang F, Bernigaud C, Candy K, Melloul E, Izri A, Durand R, Botterel F, Chosidow O, Huang W, Guillot J. Efficacy assessment of biocides or repellents for the control of Sarcoptes scabiei in the environment. Parasit Vectors. 2015 Aug 12;8:416. doi: 10.1186/s13071-015-1027-7. PubMed PMID: 26259713; PubMed Central PMCID: PMC4531531.
3: Kim TH, Park KM, Jeon Y, Kim J. Bioresmethrin: (5-benzyl-furan-3-yl)methyl 2,2-dimethyl-3-(2-methyl-prop-1-en-1-yl)cyclo-propane-1-carboxyl-ate. Acta Crystallogr Sect E Struct Rep Online. 2012 Nov 1;68(Pt 11):o3060. doi: 10.1107/S1600536812040767. Epub 2012 Oct 3. PubMed PMID: 23284395; PubMed Central PMCID: PMC3515168.
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6: Crow JA, Herring KL, Xie S, Borazjani A, Potter PM, Ross MK. Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids. Biochim Biophys Acta. 2010 Jan;1801(1):31-41. doi: 10.1016/j.bbalip.2009.09.002. Epub 2009 Sep 15. PubMed PMID: 19761868; PubMed Central PMCID: PMC2787731.
7: Yang D, Wang X, Chen YT, Deng R, Yan B. Pyrethroid insecticides: isoform-dependent hydrolysis, induction of cytochrome P450 3A4 and evidence on the involvement of the pregnane X receptor. Toxicol Appl Pharmacol. 2009 May 15;237(1):49-58. doi: 10.1016/j.taap.2009.02.012. Epub 2009 Feb 26. PubMed PMID: 19249324; PubMed Central PMCID: PMC2728345.
8: Scollon EJ, Starr JM, Godin SJ, DeVito MJ, Hughes MF. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metab Dispos. 2009 Jan;37(1):221-8. doi: 10.1124/dmd.108.022343. Epub 2008 Oct 23. PubMed PMID: 18948380.
9: Kristensen M, Jespersen JB. Susceptibility to thiamethoxam of Musca domestica from Danish livestock farms. Pest Manag Sci. 2008 Feb;64(2):126-32. PubMed PMID: 17972302.
10: Ross MK, Crow JA. Human carboxylesterases and their role in xenobiotic and endobiotic metabolism. J Biochem Mol Toxicol. 2007;21(4):187-96. Review. PubMed PMID: 17936933.
11: Chen T, Chen G. Identification and quantitation of pyrethroid pesticide residues in vegetables by solid-phase extraction and liquid chromatography/electrospray ionization ion trap mass spectrometry. Rapid Commun Mass Spectrom. 2007;21(12):1848-54. PubMed PMID: 17510928.
12: Crow JA, Borazjani A, Potter PM, Ross MK. Hydrolysis of pyrethroids by human and rat tissues: examination of intestinal, liver and serum carboxylesterases. Toxicol Appl Pharmacol. 2007 May 15;221(1):1-12. Epub 2007 Mar 12. PubMed PMID: 17442360; PubMed Central PMCID: PMC2692260.
13: Ross MK, Borazjani A, Edwards CC, Potter PM. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Biochem Pharmacol. 2006 Feb 28;71(5):657-69. Epub 2006 Jan 4. PubMed PMID: 16387282.
14: Kristensen M. Glutathione S-transferase and insecticide resistance in laboratory strains and field populations of Musca domestica. J Econ Entomol. 2005 Aug;98(4):1341-8. PubMed PMID: 16156589.
15: Kristensen M, Jespersen JB. Susceptibility of spinosad in Musca domestica (Diptera: Muscidae) field populations. J Econ Entomol. 2004 Jun;97(3):1042-8. PubMed PMID: 15279289.
16: Huang J, Kristensen M, Qiao CL, Jespersen JB. Frequency of kdr gene in house fly field populations: correlation of pyrethroid resistance and kdr frequency. J Econ Entomol. 2004 Jun;97(3):1036-41. PubMed PMID: 15279288.
17: Daglish GJ, Wallbank BE, Nayak MK. Synergized bifenthrin plus chlorpyrifos-methyl for control of beetles and psocids in sorghum in Australia. J Econ Entomol. 2003 Apr;96(2):525-32. PubMed PMID: 14994824.
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20: Nayak MK, Collins PJ, Pavic H. Long-term effectiveness of grain protectants and structural treatments against Liposcelis decolor (Pearman) (Psocoptera: Liposcelididae), a pest of stored products. Pest Manag Sci. 2002 Dec;58(12):1223-8. PubMed PMID: 12476995.

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